Geranyl b-D-glucoside - 22850-13-1

Geranyl b-D-glucoside

Catalog Number: EVT-419604
CAS Number: 22850-13-1
Molecular Formula: C16H28O6
Molecular Weight: 316.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Geranyl β-D-glucopyranoside is a naturally occurring monoterpene glycoside found in various plant species, including tea leaves (Camellia sinensis) [, , , , ], grapes [, ], Pelargonium graveolens [], and Rosa dilecta []. It belongs to the class of glycosides, specifically O-glycosides, where the aglycone (non-sugar) part is geraniol, a monoterpene alcohol, linked to a β-D-glucopyranose sugar moiety via a glycosidic bond [, , , ].

Geranyl β-D-glucopyranoside serves as an important aroma precursor in various plants, contributing to the characteristic flavors and fragrances of these species [, , , , , ]. It is odorless and tasteless in its glycosylated form but can be hydrolyzed to release the fragrant geraniol upon enzymatic or chemical treatments [, , , ]. This property makes geranyl β-D-glucopyranoside a significant contributor to the overall sensory profile of plants, particularly in the context of food and beverages like wine and tea.

Synthesis Analysis

Alternatively, enzymatic synthesis offers a greener and potentially more efficient approach. Sucrose phosphorylase (SP) has been successfully employed in biphasic systems to catalyze the transfer of glucose from sucrose to geraniol, yielding geranyl α-D-glucopyranoside []. This method takes advantage of the transglycosylation activity of SP and benefits from the use of a biphasic system (buffer/ethyl acetate) to overcome solubility issues and enzyme inhibition often encountered with cosolvent systems.

Molecular Structure Analysis

Hydrolysis:

Geranyl β-D-glucopyranoside can undergo hydrolysis under acidic conditions, leading to the cleavage of the glycosidic bond and the release of geraniol and glucose [, ]. The rate of hydrolysis is influenced by factors like pH, temperature, and the presence of catalysts.

Pyrolysis:

Pyrolysis of geranyl β-D-glucopyranoside at elevated temperatures (300-400°C) also results in the cleavage of the glycosidic bond, releasing geraniol as the primary product []. The process also generates by-products, the nature and quantity of which depend on the pyrolysis temperature.

Applications

Flavor and Fragrance Industry:

  • Tea Aroma Enhancement: Geranyl β-D-glucopyranoside is a key aroma precursor in tea, contributing to its characteristic floral and fruity notes upon hydrolysis during tea processing [, , , ]. Understanding its hydrolysis kinetics can aid in optimizing tea manufacturing processes to enhance aroma quality.
  • Wine Bouquet Development: In grapes and wine, geranyl β-D-glucopyranoside plays a role in the development of complex aromas during aging [, ]. Its hydrolysis contributes to the floral and citrusy notes in the wine bouquet.

Plant Science Research:

  • Plant Defense Mechanisms: Glycosylation of volatiles like geraniol into their corresponding glycosides, such as geranyl β-D-glucopyranoside, is a common strategy employed by plants for defense against herbivores and pathogens []. These glycosides, being non-volatile and less reactive, can accumulate to higher levels in plant tissues and, upon hydrolysis, release the volatile aglycones, which can act as deterrents or toxins.

Analytical Chemistry:

  • Biomarker for Plant Species/Cultivars: The presence and abundance of specific glycosides, including geranyl β-D-glucopyranoside, can serve as biomarkers for distinguishing different plant species or cultivars []. This information is valuable for authentication and quality control in the food and beverage industry.

Geraniol

  • Compound Description: Geraniol is an acyclic monoterpenoid alcohol, commonly found in essential oils and known for its floral scent. It is a significant flavor and aroma compound in various fruits and plants, including grapes and tea. [, , , , , , , ]
  • Relevance: Geraniol is the aglycone of geranyl beta-D-glucopyranoside. It is released upon hydrolysis of the glycosidic bond. [, , ]

Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside (Geranyl β-primeveroside)

  • Compound Description: This compound is a diglycoside of geraniol, classified as a β-primeveroside due to the presence of a xylosyl-glucose disaccharide attached to the geraniol moiety. It serves as a significant aroma precursor in tea leaves, contributing to the characteristic scent of tea upon hydrolysis. [, , ]
  • Relevance: This compound shares the same aglycone, geraniol, with geranyl beta-D-glucopyranoside. The key structural difference is the additional xylose unit linked to the glucose moiety in the disaccharide. [, , ]

Geranyl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside (Geranyl β-vicianoside)

  • Compound Description: This compound, another geraniol diglycoside, is categorized as a β-vicianoside due to the arabinose-glucose disaccharide attached to the geraniol molecule. Identified in green tea leaves, it acts as an aroma precursor, releasing geraniol upon hydrolysis and contributing to the tea's aroma profile. [, ]
  • Relevance: Like geranyl beta-D-glucopyranoside, this compound is a glycoside of geraniol. The structural difference lies in the presence of an arabinose instead of a xylose in the disaccharide unit. [, ]

Neryl beta-D-glucopyranoside

  • Compound Description: This compound is a glycoside formed by the linkage of nerol, a double bond isomer of geraniol, with a beta-D-glucopyranose sugar molecule. []
  • Relevance: This compound and geranyl beta-D-glucopyranoside are both monoterpene beta-D-glucopyranosides. They share a very similar structure, with the only difference being the double bond geometry in the aglycone moiety (nerol vs. geraniol). []

Citronellyl beta-D-glucopyranoside

  • Compound Description: This compound is a glycoside where citronellol, an acyclic monoterpenoid alcohol structurally similar to geraniol, is linked to a beta-D-glucopyranose sugar. []
  • Relevance: This compound belongs to the same chemical class as geranyl beta-D-glucopyranoside, both being monoterpene beta-D-glucopyranosides. They share a similar structure, differing in the aglycone, with citronellol having one less double bond compared to geraniol. []

α-Terpinyl-β-D-glucopyranoside

  • Compound Description: This compound is a glycoside of α-terpineol, a monoterpenoid tertiary alcohol. []
  • Relevance: This compound and geranyl beta-D-glucopyranoside belong to the same chemical class of monoterpene glycosides. They differ in their aglycone structure; α-terpineol is a cyclic tertiary alcohol, while geraniol is an acyclic primary alcohol. []

Linalyl-β-D-glucopyranoside

  • Compound Description: This compound is a glycoside of linalool, an acyclic monoterpenoid alcohol. []
  • Relevance: This compound and geranyl beta-D-glucopyranoside are both monoterpene beta-D-glucopyranosides. They differ in their aglycone structure. []

(3'RS, 9'SR)-(3'-Hydroxy-5'-megastigmen-7-yn-9-yl)-beta-D-glucopyranoside

  • Compound Description: This compound is a glycoside with a more complex structure than geranyl beta-D-glucopyranoside. It is involved in acid-catalyzed hydrolysis reactions leading to flavor compounds like β-damascenone. [, , ]
  • Relevance: This compound, like geranyl beta-D-glucopyranoside, is studied in the context of acid-catalyzed hydrolysis in wine. They are both glycosides with potential relevance to flavor formation. [, , ]

E-(7'-Oxo-5',8'-megastigmadien-3'-yl)-beta-D-glucopyranoside (3-Hydroxy-beta-damascone-beta-D-glucopyranoside)

  • Compound Description: This compound, a glycoside, is involved in the formation of flavor compounds during acid-catalyzed hydrolysis in wine. [, , ]
  • Relevance: Similar to geranyl beta-D-glucopyranoside, this compound is studied for its role in flavor generation during wine aging, particularly through acid-catalyzed hydrolysis. [, , ]

Pentafluorophenyl β-glucoside

  • Compound Description: This compound is a synthetic analog of naturally occurring aryl-β-D-glucosides. It is used to study the specificity and induction of β-glucosidases, enzymes that hydrolyze glycosidic bonds. []
  • Relevance: Although structurally different from geranyl beta-D-glucopyranoside, this compound is relevant due to its use in investigating β-glucosidases, the same class of enzymes that hydrolyze geranyl beta-D-glucopyranoside. []

Properties

CAS Number

22850-13-1

Product Name

Geranyl b-D-glucoside

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1

InChI Key

RMMXLHZEVYNSJO-XFFZJAGNSA-N

SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C\COC1C(C(C(C(O1)CO)O)O)O)/C)C

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